3-Methyl-1-phenylbutan-2-ol, also known as alpha-isopropylphenethyl alcohol, is an organic compound synthesized through various methods. Research explores different reaction pathways and catalysts to optimize the synthesis process and improve yield. Studies have employed Grignard reactions, reduction of ketones, and enzymatic synthesis for its production [, ].
Research investigates the potential biological activities of 3-Methyl-1-phenylbutan-2-ol. Studies have explored its:
3-Methyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C11H16O. It is classified as a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms. This compound features a phenyl group, which is a benzene ring, and a branched alkyl chain, contributing to its unique structural properties and reactivity. The compound is known for its aromatic qualities and potential applications in various industries, particularly in the fragrance sector .
Research indicates that 3-Methyl-1-phenylbutan-2-ol may exhibit various biological activities. It has been studied for its potential interactions with enzymes and receptors, particularly in the context of fragrance materials used in cosmetics and perfumes. Its safety profile has been assessed, showing it can be used in consumer products without significant adverse effects when utilized within established guidelines .
The synthesis of 3-Methyl-1-phenylbutan-2-ol can be achieved through several methods:
3-Methyl-1-phenylbutan-2-ol has diverse applications:
Studies on the interactions of 3-Methyl-1-phenylbutan-2-ol focus on its role as a fragrance ingredient. It has been evaluated for its dermal absorption and potential irritancy in skin contact scenarios. Safety assessments indicate that it can be safely incorporated into cosmetic formulations when used appropriately .
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 2-Methyl-1-butanol | Primary Alcohol | Lacks phenyl group; simpler structure |
| 2-Phenyl-2-butanol | Tertiary Alcohol | Different substitution pattern |
| 1-Phenyl-2-propanol | Secondary Alcohol | Shorter alkyl chain; different branching |
3-Methyl-1-phenylbutan-2-ol is distinct due to its combination of a branched alkyl chain and a phenyl group, which imparts unique chemical and physical properties. Its tertiary alcohol structure makes it less susceptible to oxidation compared to primary or secondary alcohols, while the presence of the phenyl group enhances its reactivity and potential biological interactions .
This compound's versatility across various applications underscores its significance in both industrial and research contexts.
The molecular formula of 3-methyl-1-phenylbutan-2-ol is C₁₁H₁₆O, representing a composition of eleven carbon atoms, sixteen hydrogen atoms, and one oxygen atom [1] [2] [3]. The molecular weight of this compound has been precisely determined to be 164.24 grams per mole through various analytical methods [2] [5] [7]. The compound exhibits a monoisotopic mass of 164.120115 atomic mass units, which provides critical information for mass spectrometric identification and structural confirmation [5].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O | [1] [2] [3] |
| Molecular Weight | 164.24 g/mol | [2] [5] [7] |
| Monoisotopic Mass | 164.120115 amu | [5] |
| Exact Mass | 164.12000 | [32] |
The empirical data demonstrates that this compound maintains a relatively compact molecular structure despite containing eleven carbon atoms, with the presence of the aromatic ring contributing significantly to the overall molecular stability [1] [5].
The structural representation of 3-methyl-1-phenylbutan-2-ol can be expressed through multiple chemical notation systems [1] [3]. The Simplified Molecular Input Line Entry System notation for this compound is CC(C)C(CC1=CC=CC=C1)O, which clearly depicts the branched alkyl chain attached to the phenyl moiety [1] [3]. The International Chemical Identifier representation is InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3, providing a standardized structural description [1] [3] [8].
The compound exhibits structural isomerism relationships with several related phenylbutanol derivatives [10] [12]. Notably, it is distinct from 2-methyl-3-phenylbutan-2-ol and 3-methyl-2-phenylbutan-1-ol, which represent positional isomers with different hydroxyl group placements [12] [22]. The structural arrangement features a secondary alcohol functionality positioned at the second carbon of the butyl chain, with a methyl branch at the third carbon and a phenyl substituent at the terminal carbon [1] [13].
Research has identified that the compound can exist in multiple conformational states due to rotational freedom around the carbon-carbon bonds connecting the phenyl ring to the aliphatic chain [23] [24]. These conformational variations contribute to the overall structural complexity and influence the compound's physical and chemical properties [23].
The stereochemical analysis of 3-methyl-1-phenylbutan-2-ol reveals the presence of significant configurational complexity [11] [15]. The compound contains one primary stereogenic center at the second carbon atom, where the hydroxyl group is attached [11] [15]. This stereogenic center can adopt either R or S configuration according to the Cahn-Ingold-Prelog priority rules [11] [15].
Studies have demonstrated that both enantiomeric forms of the compound exist, with distinct stereochemical descriptors [15] [16]. The R-enantiomer has been specifically identified and characterized, exhibiting the systematic name (2R)-3-methyl-1-phenylbutan-2-ol [15]. Similarly, the S-enantiomer, designated as (2S)-3-methyl-1-phenylbutan-2-ol, has been documented in the chemical literature [16].
| Stereoisomer | Configuration | Systematic Name | CAS Number |
|---|---|---|---|
| R-enantiomer | (2R) | (2R)-3-methyl-1-phenylbutan-2-ol | 63674-19-1 |
| S-enantiomer | (2S) | (2S)-3-methyl-1-phenylbutan-2-ol | Not specified |
| Racemic mixture | (±) | (±)-3-methyl-1-phenylbutan-2-ol | 705-58-8 |
The configurational analysis has been supported by nuclear magnetic resonance spectroscopy studies, which provide detailed information about the spatial arrangement of atoms around the stereogenic center [11] [15]. These analytical techniques confirm the presence of both enantiomeric forms and their distinct chemical environments.
The chirality of 3-methyl-1-phenylbutan-2-ol originates from the presence of one stereogenic center located at the carbon atom bearing the hydroxyl functional group [11] [15] [20]. This asymmetric carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group, an isopropyl group, and a phenylmethyl group [11] [15]. The tetrahedral arrangement of these substituents around the central carbon atom creates the chiral environment that gives rise to enantiomerism [11] [15].
Research has established that the compound follows the general rule for calculating the maximum number of stereoisomers, which is 2ⁿ where n represents the number of stereogenic centers [20]. With one stereogenic center, 3-methyl-1-phenylbutan-2-ol can exist as two possible stereoisomers that are non-superimposable mirror images of each other [11] [15] [20].
The stereogenic center exhibits specific priority assignments according to the Cahn-Ingold-Prelog system [11] [15]. The phenylmethyl group receives the highest priority due to the presence of the aromatic carbon, followed by the isopropyl group, the hydroxyl group, and finally the hydrogen atom with the lowest priority [11] [15]. This priority assignment enables the determination of absolute configuration for each enantiomer [11] [15].
Experimental studies have demonstrated that the two enantiomers exhibit identical physical properties such as boiling point, melting point, and density, but differ in their optical activity and interaction with polarized light [11] [15]. The specific rotation values for each enantiomer are equal in magnitude but opposite in sign, confirming their enantiomeric relationship [11] [15].